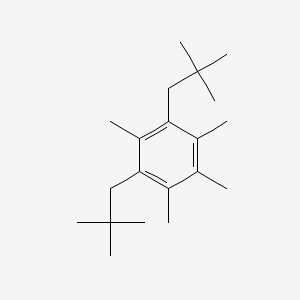
2-Phenanthrenesulfonic acid, 9,10-dihydro-9,10-dioxo-, potassium salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Phenanthrenesulfonic acid, 9,10-dihydro-9,10-dioxo-, potassium salt is a chemical compound with significant applications in various scientific fields. It is known for its unique structure and properties, which make it valuable in research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenanthrenesulfonic acid, 9,10-dihydro-9,10-dioxo-, potassium salt typically involves the sulfonation of phenanthrene followed by oxidation. The reaction conditions often include the use of sulfuric acid and potassium permanganate as reagents. The process requires careful control of temperature and reaction time to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale sulfonation and oxidation processes. These methods are optimized for efficiency and yield, often utilizing continuous flow reactors and advanced purification techniques to produce high-purity this compound.
Análisis De Reacciones Químicas
Types of Reactions
2-Phenanthrenesulfonic acid, 9,10-dihydro-9,10-dioxo-, potassium salt undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized under specific conditions to form different oxidation products.
Reduction: It can be reduced to form phenanthrene derivatives.
Substitution: The sulfonic acid group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reactions typically require controlled temperatures and pH levels to proceed efficiently.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxidation states of the compound, while reduction can produce phenanthrene derivatives.
Aplicaciones Científicas De Investigación
2-Phenanthrenesulfonic acid, 9,10-dihydro-9,10-dioxo-, potassium salt has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and as a standard in analytical chemistry.
Biology: The compound is utilized in studies involving enzyme inhibition and protein interactions.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism by which 2-Phenanthrenesulfonic acid, 9,10-dihydro-9,10-dioxo-, potassium salt exerts its effects involves its interaction with molecular targets such as enzymes and proteins. The sulfonic acid group plays a crucial role in these interactions, often acting as a binding site for various substrates. The pathways involved may include inhibition of specific enzymes or modulation of protein functions.
Comparación Con Compuestos Similares
Similar Compounds
- 9,10-Anthraquinone-2,6-disulfonic acid disodium salt
- Anthraquinone-2-sulfonic acid sodium salt monohydrate
Uniqueness
2-Phenanthrenesulfonic acid, 9,10-dihydro-9,10-dioxo-, potassium salt is unique due to its specific structure and the presence of the sulfonic acid group, which imparts distinct chemical properties. Compared to similar compounds, it may offer different reactivity and binding characteristics, making it valuable for specific applications in research and industry.
Propiedades
Número CAS |
33284-72-9 |
|---|---|
Fórmula molecular |
C14H7KO5S |
Peso molecular |
326.37 g/mol |
Nombre IUPAC |
potassium;9,10-dioxophenanthrene-2-sulfonate |
InChI |
InChI=1S/C14H8O5S.K/c15-13-11-4-2-1-3-9(11)10-6-5-8(20(17,18)19)7-12(10)14(13)16;/h1-7H,(H,17,18,19);/q;+1/p-1 |
Clave InChI |
VWIWOBJVDDJAPS-UHFFFAOYSA-M |
SMILES canónico |
C1=CC=C2C(=C1)C3=C(C=C(C=C3)S(=O)(=O)[O-])C(=O)C2=O.[K+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


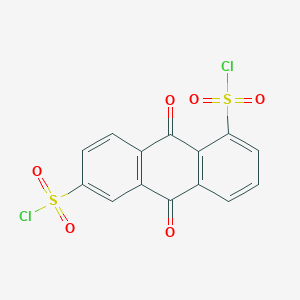
![1-Ethyl-4-[(Z)-(4-methoxyphenyl)-ONN-azoxy]benzene](/img/structure/B14679356.png)
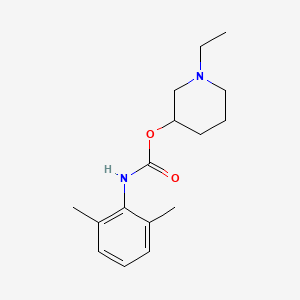

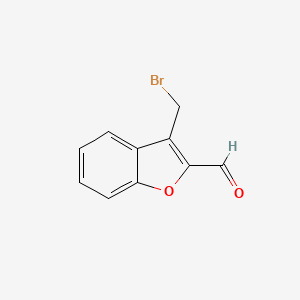
![N-[(4-Nitrophenyl)carbamoyl]acetamide](/img/structure/B14679380.png)
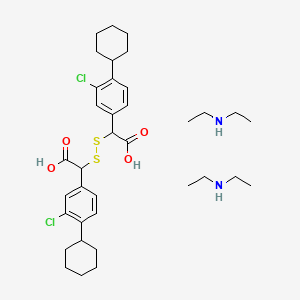
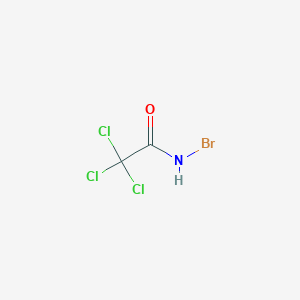
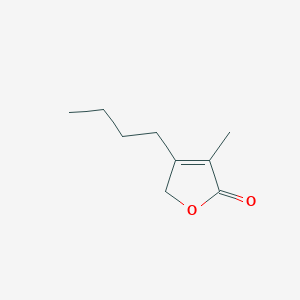
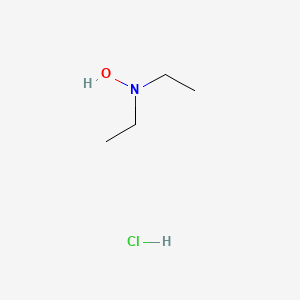
![2-Phenyl-1,2,5,6-tetrahydro-3H-thieno[3,2-c]pyrazol-3-one](/img/structure/B14679437.png)

